1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Overview
Description
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H, (H,8,9,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an off-white solid . It should be stored in a freezer .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthetic Methods and Chemical Properties 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione has been a cornerstone in the synthesis of various nitrogen-containing heterocycles. It's a versatile compound used in the synthesis of novel diazepine derivatives, showcasing its utility in chemical synthesis. Researchers have demonstrated methods to synthesize a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using this compound. The synthesis involves condensation reactions and offers an efficient pathway to produce these heterocyclic compounds, which are of significant interest in chemical research due to their structural complexity and potential biological activities (El Bouakher et al., 2011) (El Bouakher et al., 2013).
Reactivity and Derivative Formation The compound's reactivity has been explored in the context of creating new heterocyclic structures. It serves as a building block for forming various bis-functionalized pyrido-1,4-diazepines, indicating its significant role in structural diversity and potential for generating novel compounds with interesting properties (El Bouakher et al., 2013).
Biological Applications
Potential in Drug Discovery The structural motifs derived from this compound have been studied for their biological relevance. For instance, the synthesis of 4H-1,3-oxazines and their derivatives has garnered attention in drug discovery, particularly for their inhibitory activities against anticancer targets. These compounds are part of ongoing research to explore their potential as therapeutic agents, highlighting the biological significance of structures derived from this compound (Khramtsova et al., 2022).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is PARP7 . PARP7 has emerged as a promising anti-tumor target due to its crucial roles in nucleic acid sensing and immune regulation .
Mode of Action
The compound interacts with its target, PARP7, through a structural-activity relationship
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, suggesting that the lipid environment of the cell can influence its action
Properties
IUPAC Name |
1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZQYVPLLPAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)OC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450778 | |
Record name | 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-63-1 | |
Record name | 3-Azaisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21038-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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